molecular formula C11H13NO3 B2802388 methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate CAS No. 790614-25-4

methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2802388
CAS No.: 790614-25-4
M. Wt: 207.229
InChI Key: MBUMFOXCJLGQOV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a carboxylate ester group attached to the indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the hydroxyl group can be introduced by the oxidation of a precursor compound, while the amino group can be introduced through amination reactions.

    Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield an amine.

Scientific Research Applications

Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-hydroxy-1H-indene-2-carboxylate: Similar structure but lacks the dihydro component.

    Ethyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both amino and hydroxyl groups on the indene ring, which confer specific chemical reactivity and biological activity. Its dihydro component also distinguishes it from other indene derivatives, potentially leading to different biological and chemical properties.

Properties

IUPAC Name

methyl 2-amino-5-hydroxy-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-10(14)11(12)5-7-2-3-9(13)4-8(7)6-11/h2-4,13H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUMFOXCJLGQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=C(C1)C=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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